Cas no 2171634-02-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid)
2171634-02-7 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid
Numéro CAS:2171634-02-7
Le MF:C27H32N2O5
Mégawatts:464.553387641907
CID:5841117
PubChem ID:165568783
Update Time:2025-06-08
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid Propriétés chimiques et physiques
Nom et identifiant
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid
- EN300-1579222
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid
- 2171634-02-7
-
- Piscine à noyau: 1S/C27H32N2O5/c1-3-4-5-10-17-29(2)26(32)24(15-16-25(30)31)28-27(33)34-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h3,6-9,11-14,23-24H,1,4-5,10,15-18H2,2H3,(H,28,33)(H,30,31)
- La clé Inchi: GXYFAXPZKIGECY-UHFFFAOYSA-N
- Sourire: O(C(NC(C(N(C)CCCCC=C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 464.23112213g/mol
- Masse isotopique unique: 464.23112213g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 13
- Complexité: 689
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 95.9Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1579222-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1579222-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1579222-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(hex-5-en-1-yl)(methyl)carbamoyl]butanoic acid |
2171634-02-7 | 100mg |
$2963.0 | 2023-09-24 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(hex-5-en-1-yl)(methyl)carbamoylbutanoic acid Littérature connexe
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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